molecular formula C21H25NO4 B4312830 3-[4-(tert-butyl)phenyl]-3-[(4-methoxybenzoyl)amino]propanoic acid

3-[4-(tert-butyl)phenyl]-3-[(4-methoxybenzoyl)amino]propanoic acid

Cat. No.: B4312830
M. Wt: 355.4 g/mol
InChI Key: KNARZXBKENLRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(tert-butyl)phenyl]-3-[(4-methoxybenzoyl)amino]propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a complex structure with a tert-butylphenyl group and a methoxybenzoyl amide group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(tert-butyl)phenyl]-3-[(4-methoxybenzoyl)amino]propanoic acid typically involves multi-step organic reactions. One possible route could be:

    Formation of the tert-butylphenyl group: Starting with tert-butylbenzene, a Friedel-Crafts alkylation can introduce the tert-butyl group.

    Introduction of the methoxybenzoyl group: This can be achieved through an acylation reaction using 4-methoxybenzoyl chloride and an appropriate base.

    Formation of the propanoic acid backbone: This can be done through a series of reactions including nitrile formation, reduction, and subsequent hydrolysis to yield the carboxylic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the methoxybenzoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions due to its complex structure.

    Materials Science: Potential use in the development of new materials with specific properties.

Biology

    Biochemical Probes: The compound could be used as a probe to study biochemical pathways involving carboxylic acids and amides.

Medicine

    Drug Development:

Industry

    Polymer Chemistry: Use in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(tert-butyl)phenyl]-3-[(4-methoxybenzoyl)amino]propanoic acid would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-butylphenyl)-3-[(4-hydroxybenzoyl)amino]propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(4-tert-butylphenyl)-3-[(4-chlorobenzoyl)amino]propanoic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-[4-(tert-butyl)phenyl]-3-[(4-methoxybenzoyl)amino]propanoic acid can influence its reactivity and interactions, making it unique compared to its analogs. This can affect its solubility, binding affinity, and overall chemical behavior.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)16-9-5-14(6-10-16)18(13-19(23)24)22-20(25)15-7-11-17(26-4)12-8-15/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNARZXBKENLRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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